Ethyl 1-piperazine-D8-acetate 2hcl

Description

Properties

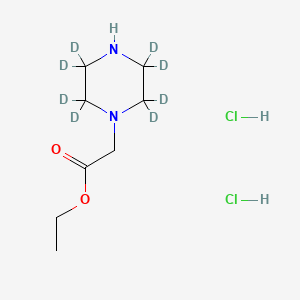

Molecular Formula |

C8H18Cl2N2O2 |

|---|---|

Molecular Weight |

253.19 g/mol |

IUPAC Name |

ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate;dihydrochloride |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H/i3D2,4D2,5D2,6D2;; |

InChI Key |

SDCGGVSLPLXYON-CORRJWLCSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)OCC)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

CCOC(=O)CN1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 1-piperazine-D8-acetate Dihydrochloride

Overview of Synthesis Strategy

The preparation of Ethyl 1-piperazine-D8-acetate dihydrochloride typically involves the following key stages:

- Synthesis of deuterated piperazine (piperazine-d8) as the starting material.

- Acetylation of the deuterated piperazine with ethyl acetate or ethyl chloroacetate derivatives to introduce the ethyl acetate moiety.

- Formation of the dihydrochloride salt to stabilize the compound and improve its handling and storage properties.

The process demands careful control of isotopic purity to maintain the high deuterium content (≥98 atom % D) and chemical purity (≥98%) essential for its use as a reference standard.

Detailed Synthetic Procedure

Preparation of Deuterated Piperazine (Piperazine-d8)

- Commercially available or custom-synthesized piperazine-d8 is used, where eight hydrogen atoms on the piperazine ring are replaced with deuterium.

- The synthesis involves catalytic hydrogen-deuterium exchange reactions under controlled conditions, often using deuterium gas (D2) and suitable catalysts, ensuring high isotopic incorporation.

Acetylation to Form Ethyl 1-Piperazine-D8-acetate

- The deuterated piperazine is reacted with ethyl chloroacetate or ethyl bromoacetate in an anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

- A base such as diisopropylethylamine (DIPEA) is added to capture the released hydrochloric acid during the alkylation reaction.

- The reaction is typically refluxed for extended periods (e.g., 12–18 hours) to ensure complete conversion.

- Post-reaction, the mixture is concentrated under reduced pressure and purified by flash column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.

Formation of the Dihydrochloride Salt

- The purified ethyl 1-piperazine-D8-acetate is treated with hydrochloric acid in methanol (e.g., 0.5 M HCl/MeOH) in stoichiometric excess (approximately 2.5 equivalents) to form the dihydrochloride salt.

- The resulting salt precipitates or forms an oil, which is isolated by filtration or concentration.

- The product is dried under vacuum and characterized for purity and isotopic content.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Piperazine-d8 + ethyl chloroacetate + DIPEA, reflux, 18 h | Ethyl 1-piperazine-D8-acetate (free base) |

| 2 | Treatment with 0.5 M HCl in methanol, room temp | Ethyl 1-piperazine-D8-acetate dihydrochloride salt |

Analytical Characterization and Purity Data

Purity and Isotopic Enrichment

Spectroscopic Data

- [^1H-NMR Spectroscopy](pplx://action/followup) : The spectrum shows characteristic multiplets corresponding to the piperazine ring protons, shifted due to deuterium substitution. The acetate ethyl group signals are also observed.

- Deuterium NMR and Mass Spectrometry confirm the extent of isotopic labeling.

- Melting point is typically above 260°C (decomposition), indicating high thermal stability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Piperazine-d8 (deuterated piperazine) |

| Alkylating Agent | Ethyl chloroacetate or ethyl bromoacetate |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Acetonitrile, THF |

| Reaction Temperature | Reflux (approx. 80–85°C) |

| Reaction Time | 12–18 hours |

| Purification Method | Flash column chromatography (SiO2) |

| Salt Formation | 0.5 M HCl in methanol, 2.5 eq. |

| Product Form | Dihydrochloride salt, neat |

| Chemical Purity | ≥98% |

| Deuterium Enrichment | ≥98 atom % D |

| Molecular Weight | 253.196 g/mol |

| Storage | +4°C |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-piperazine-D8-acetate 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield secondary amines.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-piperazine-D8-acetate 2HCl is notable for its role in the development of pharmaceuticals. Its structure allows for modifications that enhance biological activity and selectivity towards specific targets.

- Anticancer Activity : Recent studies have shown that derivatives of piperazine, including ethyl 1-piperazine-D8-acetate, exhibit significant anticancer properties. For instance, compounds derived from piperazine have been tested against various cancer cell lines, demonstrating cytotoxic effects with GI50 values in the nanomolar range. These compounds induce apoptosis through mechanisms involving the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes such as Bcl-2 and Bcl-XL .

- Antimicrobial Properties : Ethyl 1-piperazine-D8-acetate has also been explored for its potential as an antimicrobial agent. Studies indicate that certain piperazine derivatives can enhance the efficacy of existing antibiotics by inhibiting drug resistance mechanisms in bacteria . The compound's ability to lower the minimum inhibitory concentration (MIC) of antibiotics like chloramphenicol suggests its utility in combating resistant strains .

Analytical Chemistry

In analytical applications, this compound serves as a standard or internal reference for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

- Mass Spectrometry : Deuterated compounds are essential in mass spectrometry for quantifying analytes in complex mixtures. Ethyl 1-piperazine-D8-acetate can be used to create calibration curves for the quantification of non-deuterated analogs, providing accurate measurements in pharmacokinetic studies .

- NMR Spectroscopy : The presence of deuterium allows for clearer NMR spectra by reducing overlapping signals from hydrogen atoms. This property is particularly useful in studying the structural dynamics of piperazine derivatives and their interactions with biological macromolecules .

Case Study 1: Anticancer Mechanisms

A study investigating novel synthesized N-ethyl-piperazinyl-amides revealed that these compounds exhibited potent anticancer activity. The mechanisms involved included the induction of apoptosis through targeted inhibition of anti-apoptotic proteins, making them promising candidates for further development .

Case Study 2: Enhancing Antibiotic Efficacy

Research on the combination of ethyl piperazine derivatives with traditional antibiotics showed a significant reduction in MIC values against resistant bacterial strains. This study highlighted the potential of these compounds to act as efflux pump inhibitors, thus restoring sensitivity to antibiotics like nalidixic acid and chloramphenicol .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 1-piperazine-D8-acetate 2hcl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The deuterium labeling allows for precise tracking and analysis of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 1-Piperazine-D8-Acetate 2HCl and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Deuterium Content | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | C₈D₈H₈N₂O₂ · 2HCl | 253.196 | 98 atom % D | N/A | Internal standard for LC-MS |

| Ethyl Piperazinoacetate (non-deuterated) | C₈H₁₆N₂O₂ | 172.23 | None | 40004-08-8 | Synthetic intermediate |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine-D8 | C₁₂H₈D₈N₂O₂ | 228.32 | 98 atom % D | 1185055-85-9 | Pharmacological research |

| Ethyl 1-Piperazine-D8-Acetate (free base) | C₈D₈H₁₆N₂O₂ | 187.36 | 98 atom % D | 1219798-38-5 | Metabolic tracer studies |

Key Observations :

Deuterium Impact: The addition of deuterium in this compound increases molecular weight by ~47% compared to its non-deuterated counterpart (172.23 vs.

Salt Form: The 2HCl salt form enhances solubility in polar solvents (e.g., water, methanol) compared to the free base (), making it preferable for aqueous biological matrices .

Functional Analogues : Compounds like 1-Acetyl-4-(4-hydroxyphenyl)piperazine-D8 () demonstrate how deuterium labeling extends to pharmacologically active piperazines, enabling receptor-binding studies without isotopic interference.

Stability and Handling

- This compound requires storage at +4°C to prevent degradation, whereas non-deuterated analogues (e.g., ethyl piperazinoacetate) are typically stable at room temperature .

- The 2HCl salt form (as seen in H-D-Phe-Pip-Arg-pNA, 2HCl; ) generally offers superior shelf-life compared to free bases due to reduced hygroscopicity .

Q & A

Q. What are the critical steps in synthesizing Ethyl 1-piperazine-D8-acetate 2HCl to ensure isotopic purity?

Synthesis requires precise control of deuteration and reaction conditions. For deuterated piperazine derivatives, isotopic labeling is typically achieved via catalytic exchange or using deuterated precursors. Key steps include:

- Using deuterium oxide (D₂O) or deuterated reagents to introduce D8 labeling at the piperazine ring .

- Acid-catalyzed esterification to form the acetate moiety, ensuring minimal proton back-exchange by maintaining anhydrous conditions .

- Final purification via recrystallization or column chromatography to isolate the dihydrochloride salt form .

Q. Which analytical techniques are most reliable for verifying the structure and isotopic enrichment of this compound?

- NMR Spectroscopy : ¹H NMR will show reduced/absent proton signals at deuterated positions (e.g., piperazine ring protons), while ²H NMR or mass spectrometry confirms D8 enrichment .

- High-Resolution Mass Spectrometry (HRMS) : Expected mass shift of +8 Da compared to the non-deuterated analog, with isotopic purity ≥98% .

- HPLC-MS/MS : Validates chemical and isotopic stability under chromatographic conditions .

Q. How does the dihydrochloride salt form influence solubility and stability in biological assays?

The 2HCl salt enhances aqueous solubility due to ionic dissociation, critical for in vitro studies (e.g., cell culture or enzyme assays). Stability is pH-dependent:

- Store lyophilized at -20°C to prevent hydrolysis of the ester group.

- Prepare fresh solutions in buffered media (pH 4–6) to avoid decomposition .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) impact metabolic stability studies using this compound?

Deuteration at the piperazine ring slows metabolism by cytochrome P450 enzymes due to C-D bond strength, increasing half-life in hepatic microsomal assays. Key considerations:

Q. What experimental strategies resolve discrepancies in NMR data for deuterated piperazine derivatives?

Common issues include residual proton signals or splitting artifacts. Mitigation strategies:

Q. How can researchers optimize reaction yields when synthesizing deuterated analogs under mild conditions?

- Catalytic Deuterium Exchange : Use Pd/C or Rh catalysts with D₂ gas to label the piperazine ring, minimizing harsh acidic conditions .

- Microwave-Assisted Synthesis : Reduces reaction time for esterification steps while maintaining isotopic integrity .

- In-line FTIR Monitoring : Tracks ester bond formation and deuterium incorporation in real time .

Q. What are the implications of using this compound as an internal standard in quantitative LC-MS assays?

- Co-elution Check : Ensure the deuterated analog elutes identically to the non-deuterated analyte to avoid matrix effects.

- Ion Suppression Testing : Validate signal consistency across biological matrices (e.g., plasma, tissue homogenates) .

Methodological Challenges and Solutions

Q. How to address hydrolysis of the ethyl ester group during long-term stability studies?

Q. What computational tools predict the impact of deuteration on receptor binding affinity?

- Molecular Dynamics (MD) Simulations : Model C-D bond vibrational modes and their effects on ligand-protein interactions.

- Docking Studies with Deuterated Ligands : Adjust force field parameters (e.g., CHARMM) to account for isotopic mass differences .

Data Interpretation

Q. How to analyze conflicting results between in vitro and in vivo pharmacokinetic (PK) studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.